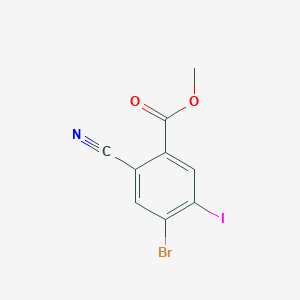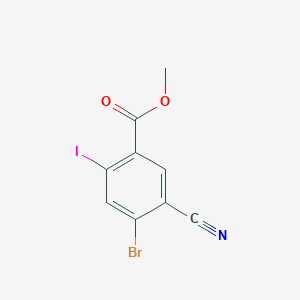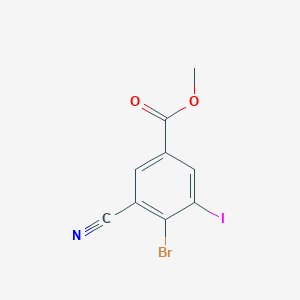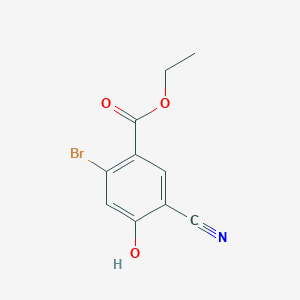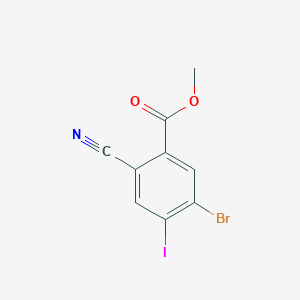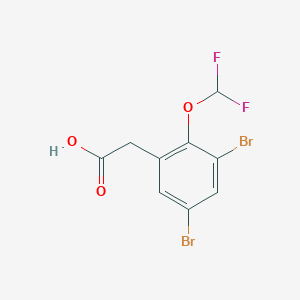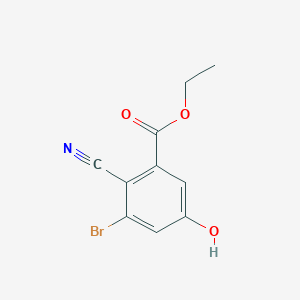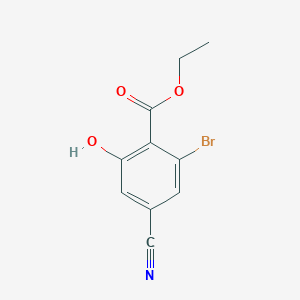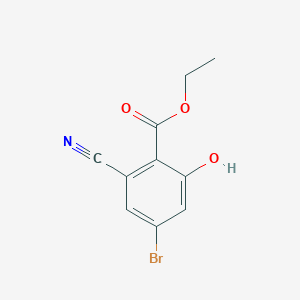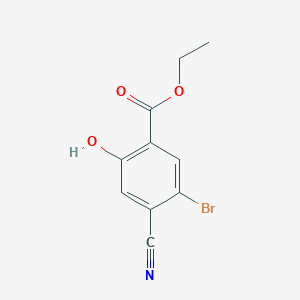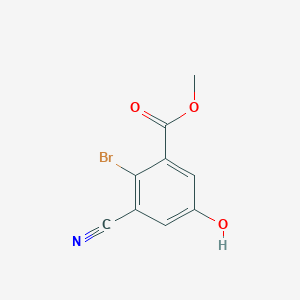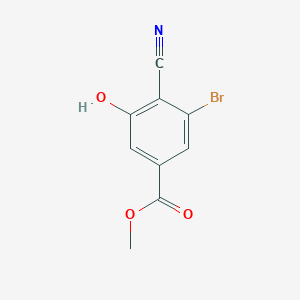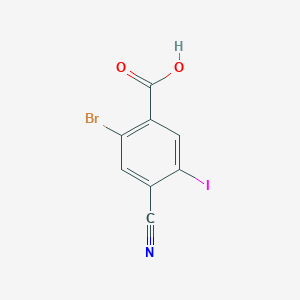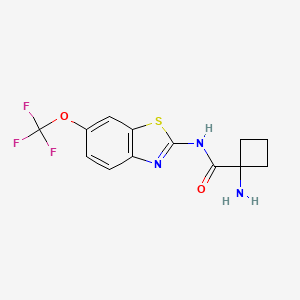
1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide
描述
1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide is a useful research compound. Its molecular formula is C13H12F3N3O2S and its molecular weight is 331.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Without knowledge of the specific targets of this compound, it’s challenging to describe its mode of action. Based on its structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
The biochemical pathways affected by this compound are also unknown due to the lack of research on this specific compound .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
生化分析
Biochemical Properties
1-Amino-cyclobutanecarboxylic acid (6-trifluoromethoxybenzothiazol-2-yl)amide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It acts as an agonist at the NMDA-glycine receptor site, which affects signal transmission in the central nervous system . This interaction can influence various biochemical pathways, potentially leading to changes in cellular function and metabolism.
Cellular Effects
The effects of this compound on cells include modulation of cell signaling pathways, gene expression, and cellular metabolism. By acting on the NMDA-glycine receptor site, this compound can alter the transmission of signals within the central nervous system, leading to changes in cellular responses and functions . These effects may vary depending on the type of cells and the specific cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the NMDA-glycine receptor. This binding can result in either inhibition or activation of the receptor, leading to changes in downstream signaling pathways and gene expression. The precise molecular mechanism may involve alterations in receptor conformation and subsequent effects on intracellular signaling cascades.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound may lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
属性
IUPAC Name |
1-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]cyclobutane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c14-13(15,16)21-7-2-3-8-9(6-7)22-11(18-8)19-10(20)12(17)4-1-5-12/h2-3,6H,1,4-5,17H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWJNWIRTMJBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


